5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile
CAS No.: 2549022-84-4
Cat. No.: VC11827272
Molecular Formula: C17H17N5
Molecular Weight: 291.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549022-84-4 |
|---|---|
| Molecular Formula | C17H17N5 |
| Molecular Weight | 291.35 g/mol |
| IUPAC Name | 5-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C17H17N5/c18-9-14-4-5-15(10-20-14)22-8-6-13-11-21(12-16(13)22)17-3-1-2-7-19-17/h1-5,7,10,13,16H,6,8,11-12H2 |
| Standard InChI Key | CHURURAVUMMQNC-UHFFFAOYSA-N |
| SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=CN=C(C=C4)C#N |
| Canonical SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=CN=C(C=C4)C#N |
Introduction
Pyridine derivatives are heterocyclic aromatic compounds widely studied for their broad applications in medicinal chemistry, material science, and catalysis. The incorporation of functional groups like nitriles or fused pyrrolopyrrole structures often enhances their biological and physicochemical properties.
Key Features:
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Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
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Nitrile Group (-CN): Contributes to polarity and potential reactivity.
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Fused Pyrrolopyrrole System: A bicyclic structure that can enhance molecular rigidity and interaction with biological targets.
Synthesis Pathways
Synthesis of such compounds typically involves:
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Cyclization Reactions: To form the octahydropyrrolopyrrole framework.
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Substitution Reactions: To attach functional groups like nitriles or additional aromatic rings.
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Catalysis: Transition-metal catalysts (e.g., palladium or copper) are often used for coupling reactions.
Biological Activity
While specific data for this compound is unavailable, similar derivatives exhibit:
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Anticancer Properties: Pyridine derivatives often target enzymes like topoisomerases or kinases .
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Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to disrupt cell membranes .
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Anti-inflammatory Effects: Modulation of cytokine release pathways.
Applications
Potential applications include:
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Drug Development: As lead compounds for anticancer or antimicrobial agents.
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Material Science: In optoelectronic devices due to their conjugated systems.
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Catalysis: As ligands in organometallic catalysis.
Data Table (Hypothetical)
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄ |
| Molecular Weight | ~264 g/mol |
| Melting Point | Not available |
| Solubility | Likely soluble in polar organic solvents like DMSO |
| Predicted Bioactivity | Anticancer, antimicrobial |
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